methyl 2-[1-(4-ethylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-[1-(4-ethylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a molecular formula of C25H20N2O5S and a molecular weight of 460.50 g/mol . This compound features a unique structure that includes a chromeno-pyrrole fused ring system, a thiazole ring, and various functional groups, making it a subject of interest in synthetic and medicinal chemistry.
Preparation Methods
The synthesis of methyl 2-[1-(4-ethylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multicomponent reactions. One efficient synthetic route involves the reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates with aryl aldehydes and primary amines under mild conditions . This method allows for the practical synthesis of the compound with a broad range of substituents, and the products can be easily isolated by crystallization without the use of chromatography .
Chemical Reactions Analysis
Methyl 2-[1-(4-ethylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.
Scientific Research Applications
Methyl 2-[1-(4-ethylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its structural complexity, it may be explored for its potential pharmacological properties, including antioxidant and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-[1-(4-ethylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chromeno-pyrrole fused ring system and the thiazole ring are likely to play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Methyl 2-[1-(4-ethylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can be compared with similar compounds such as:
11-Chloro-2,3-dihydro-2-methyl-1H-dibenz[2,36,7]oxepino[4,5-c]pyrrol-1-one: This compound features a similar chromeno-pyrrole fused ring system but with different substituents and functional groups.
1-Aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-diones: These compounds share the chromeno-pyrrole core structure but differ in the substituents attached to the rings.
The uniqueness of this compound lies in its combination of the chromeno-pyrrole fused ring system with a thiazole ring and specific substituents, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H20N2O5S |
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Molecular Weight |
460.5 g/mol |
IUPAC Name |
methyl 2-[1-(4-ethylphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H20N2O5S/c1-4-14-9-11-15(12-10-14)19-18-20(28)16-7-5-6-8-17(16)32-21(18)23(29)27(19)25-26-13(2)22(33-25)24(30)31-3/h5-12,19H,4H2,1-3H3 |
InChI Key |
IAAOISAWQYGJBK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
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